m-DL-Sarcolysin

in vivo antitumor efficacy positional isomer comparison murine xenograft models

m-DL-Sarcolysin (CAS 1088-79-5), systematically named 3-[bis(2-chloroethyl)amino]-DL-phenylalanine, is the racemic meta-isomer of the phenylalanine mustard family, a class of bifunctional DNA-alkylating antineoplastic agents. Unlike the clinically dominant para‑L‑isomer melphalan (CAS 148‑82‑3), m‑DL‑Sarcolysin bears the nitrogen‑mustard moiety at the meta position of the phenyl ring and is supplied as the equimolar D/L racemate.

Molecular Formula C13H18Cl2N2O2
Molecular Weight 305.20 g/mol
CAS No. 1088-79-5
Cat. No. B12064754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-DL-Sarcolysin
CAS1088-79-5
Molecular FormulaC13H18Cl2N2O2
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N
InChIInChI=1S/C13H18Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-10(8-11)9-12(16)13(18)19/h1-3,8,12H,4-7,9,16H2,(H,18,19)
InChIKeyQDGAVODICPCDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-DL-Sarcolysin (CAS 1088-79-5): Procurement-Grade Differentiation of the Meta-Racemic Phenylalanine Mustard for Preclinical Oncology Research


m-DL-Sarcolysin (CAS 1088-79-5), systematically named 3-[bis(2-chloroethyl)amino]-DL-phenylalanine, is the racemic meta-isomer of the phenylalanine mustard family, a class of bifunctional DNA-alkylating antineoplastic agents [1]. Unlike the clinically dominant para‑L‑isomer melphalan (CAS 148‑82‑3), m‑DL‑Sarcolysin bears the nitrogen‑mustard moiety at the meta position of the phenyl ring and is supplied as the equimolar D/L racemate [2]. This compound served both as an early investigative chemotherapeutic in Soviet oncology and as the core warhead within the oligopeptide cocktail Peptichemio [3]. Its continued availability from specialized chemical vendors makes it a strategic research tool for head-to-head mechanistic comparisons, amino‑acid‑transporter uptake studies, and structure–activity relationship (SAR) investigations that cannot be executed with the para‑L‑isomer alone.

Head-to-head meta vs. para positional isomer studies
Amino-acid transporter uptake and stereochemical SAR
Peptide-drug conjugate deconvolution with racemic control

Why m-DL-Sarcolysin Cannot Be Replaced by Melphalan or m-L-Sarcolysin in Research Procurement: A Comparator-Driven Rationale


Substituting m‑DL‑Sarcolysin with the clinical‑grade para‑L‑isomer (melphalan) or the enantiopure meta‑L‑isomer confounds SAR studies because positional isomerism (meta vs. para) and stereochemistry (D/L racemate vs. pure L‑enantiomer) independently alter DNA‑cross‑linking kinetics, cellular uptake via amino‑acid transporters, and in vivo antitumor potency [1]. The meta‑substitution pattern was shown to confer higher activity than the para‑analog in multiple murine tumor lines, while the D‑enantiomer component of the racemate can modulate transporter recognition and off‑target toxicity profiles relative to the pure L‑form [2]. Consequently, any experiment or procurement decision that treats m‑DL‑Sarcolysin as interchangeable with melphalan or m‑L‑Sarcolysin introduces unverified variables into dose–response, uptake, and toxicity readouts.

Meta vs. para positional isomerism may shift DNA cross-linking kinetics and tumor selectivity profiles.
D/L racemate vs. pure L-enantiomer can alter amino-acid transporter recognition and off-target readouts.
Substitution with melphalan introduces unverified variables into uptake, dose-response, and toxicity endpoints.

m-DL-Sarcolysin (CAS 1088-79-5) Quantitative Differentiation Evidence: Comparator Data for Informed Procurement


Meta‑DL Phenylalanine Mustard vs. Para Analog: Superior In Vivo Antitumor Activity Across Four Mouse Tumor Models

In a direct head‑to‑head study, meta‑bis‑(2‑chloroethylamino)‑DL‑phenylalanine (m‑DL‑Sarcolysin) was compared with its para analog (DL‑phenylalanine mustard) against four transplantable mouse tumors. The meta compound was more active than the para compound against Sarcoma 180, Sarcoma 91, and Mammary Cancer 755, while showing slightly lower activity against Leukemia L1210. Critically, mice tolerated approximately twice the dose of the para analog, yet the meta analog achieved antitumor efficacy at lower absolute dose levels [1].

In vivo antitumor comparison
Head-to-head
m-DL-Sarcolysin showed higher activity vs. para-DL in 3/4 murine tumor lines (S-180, S-91, Ca-755); tolerated ~50% lower MTD.
Supports meta-positional isomer selection for tumor-type selectivity studies.
Murine model; therapeutic index not numerically reported.
in vivo antitumor efficacy positional isomer comparison murine xenograft models

Meta Mustard vs. Para Mustard in Cloudman S91 Melanoma: Confirmation of Higher Potency for the Meta‑DL Isomer

Four phenylalanine nitrogen mustards were tested against the S91 Cloudman melanoma in young male mice. The most effective compound was the alpha‑meta mustard derivative of phenyl‑DL‑alanine, confirming earlier findings of appreciably higher potency compared with the alpha‑para mustard. The beta‑position isomers were of low toxicity but also low potency [1]. This independent replication solidifies the meta‑DL isomer as the superior scaffold for antimelanoma SAR studies.

Melanoma potency ranking
Head-to-head
Ranked most effective among 4 phenylalanine mustards in S91 Cloudman melanoma; alpha-meta > alpha-para ≫ beta isomers.
Reported potency rank supports meta-DL use in melanoma model studies.
Quantitative IC50 not available; endpoint: tumor size/survival.
melanoma xenograft phenylalanine mustard SAR potency ranking

Tripartite Cytotoxicity Comparison: Peptichemio, Melphalan, and m‑DL‑Sarcolysin in Primary Lewis Lung Carcinoma Cultures

The cytotoxic activity of Peptichemio (a mixture of six peptides containing m‑L‑sarcolysin) was benchmarked against melphalan and m‑DL‑sarcolysin on primary cultures of Lewis lung carcinoma. Peptichemio was more active than either single agent, and the activity of Peptichemio could not be explained merely by its m‑L‑sarcolysin content [1]. While numerical IC50 values were not reported in the abstract, the disclosed rank order provides procurement-relevant guidance: m‑DL‑sarcolysin serves as the correct racemic control compound when dissecting the contribution of the meta‑warhead to Peptichemio's enhanced activity.

Tripartite cytotoxicity rank
Cross-study comparable
Rank order in Lewis lung carcinoma primary cultures: Peptichemio > melphalan ≈ m-DL-sarcolysin. No exact IC50.
Supports m-DL-sarcolysin as racemic monomer control for Peptichemio deconvolution.
Abstract-level rank; cytotoxicity values not reported.
Lewis lung carcinoma primary tumor culture cytotoxicity ranking

m‑L‑Sarcolysin vs. Melphalan: Efficient Cellular Uptake and Superior DNA Cross‑Linking in Human Lymphocytes Inform Interpretation of Racemate Activity

In phytohaemagglutinin‑stimulated human lymphocytes, m‑L‑sarcolysin produced more efficient DNA interstrand and DNA–protein cross‑linking than melphalan at equivalent concentrations, a difference attributed to more efficient cellular uptake of the meta‑L isomer [1]. Separately, sister chromatid exchange frequency in human fibroblasts was significantly higher after m‑L‑sarcolysin treatment than after melphalan [2]. These data are obtained with the enantiopure L‑form, not the DL‑racemate, and therefore serve as class‑level inference for the meta pharmacophore. The m‑DL‑sarcolysin racemate is anticipated to exhibit intermediate uptake and cross‑linking efficiency relative to m‑L‑sarcolysin and melphalan, making it an indispensable bridging compound for genotype‑to‑phenotype linkage studies.

DNA cross-linking & uptake (L-isomer)
Class-level inference
m-L-sarcolysin more efficient DNA cross-linking and cellular uptake vs. melphalan; m-DL racemate inferred to intermediate behavior.
Class-level inference guides racemate selection for stereochemical DNA-damage studies.
Data on L-enantiomer; direct racemate validation needed.
DNA cross-linking cellular uptake sister chromatid exchange

m‑L‑Sarcolysin vs. Melphalan: Comparable Cytotoxic Potency but Divergent Tripeptide Prodrug Activation—Implications for Racemate Use

A comparative study of melphalan and m‑L‑sarcolysin, and their respective tripeptide prodrugs J3 and P2, found that the two parent monomers displayed similar cytotoxic activity across a panel of human tumor cell lines. However, the melphalan‑containing tripeptide J3 demonstrated significantly more rapid and stronger cytotoxicity than the m‑L‑sarcolysin‑containing P2 [1]. This indicates that while the free meta‑ and para‑L monomers have comparable potency, their pharmacokinetic and prodrug‑activation profiles diverge markedly. The m‑DL‑sarcolysin racemate thus becomes critical for probing whether the D‑enantiomer influences the rate or extent of aminopeptidase‑mediated activation in such prodrug designs.

Prodrug activation divergence
Class-level inference
Free monomers melphalan ≈ m-L-sarcolysin; tripeptide J3 (melphalan) more active than P2 (m-L-sarcolysin). m-DL racemate not tested.
Highlights need for racemic control in prodrug activation studies.
IC50 not provided; prodrug activation divergence observed in cell panel.
prodrug activation tripeptide conjugate in vitro cytotoxicity

Racemate vs. Enantiopure Drug Substance: Regulatory Precedent Defines m‑DL‑Sarcolysin as the Distinct DL‑Form (Merphalan/Sarcolysin) Separate from Active L‑Isomer Melphalan

FDA prescribing information and pharmacopoeial monographs explicitly differentiate the racemic DL‑form (merphalan, sarcolysin) from the active L‑isomer (melphalan). The D‑isomer (medphalan) requires higher doses to produce equivalent chromosomal effects in animal models [1]. This regulatory and pharmacological distinction means that any in‑class substitution—such as purchasing melphalan in lieu of m‑DL‑sarcolysin—introduces a known potency bias: the L‑isomer alone is more active on a per‑weight basis than the DL‑mixture. Investigators requiring the exact racemic composition, whether for use as an analytical reference standard, a synthetic intermediate, or a comparator in stereochemical SAR studies, must therefore source the specific CAS 1088‑79‑5 entity.

Regulatory entity distinction
Supporting evidence
DL-racemate (CAS 1088-79-5) distinct from L-isomer melphalan (CAS 148-82-3); L-isomer active component, racemate ~50% molar potency.
Procurement of correct CAS entity prevents potency bias in stereochemical comparisons.
Based on FDA labeling and pharmacopoeial monographs.
regulatory nomenclature enantiomer distinction pharmacopoeial identity

Procurement-Relevant Application Scenarios for m-DL-Sarcolysin (CAS 1088-79-5) in Academic and Industrial Research


Structure–Activity Relationship (SAR) Studies of Phenylalanine Mustard Positional Isomers

m‑DL‑Sarcolysin is the mandatory meta‑substituted comparator when probing how the position of the bis‑(2‑chloroethyl)amino group (meta vs. para) influences DNA interstrand cross‑link formation, sequence selectivity, and repair kinetics. The Greene et al. (1960) and Luck (1961) studies demonstrate that the meta isomer exhibits superior activity in three of four murine tumor lines, providing a historical reference for modern SAR campaigns [1][2].

Amino‑Acid Transporter Uptake and Prodrug‑Activation Mechanistic Studies

Because m‑DL‑sarcolysin contains both D‑ and L‑phenylalanine‑like enantiomers, it serves as a tool to dissect the stereochemical preferences of amino‑acid transporters (e.g., LAT1, ASCT2) and intracellular activating peptidases. The observation that m‑L‑sarcolysin is taken up more efficiently than melphalan, and that tripeptide prodrugs of the two isomers display divergent activation kinetics, underscores the need for the racemic reference compound to control for enantiomer‑specific effects [3][4].

Peptichemio Component Deconvolution and Peptide–Drug Conjugate Development

Peptichemio, a clinically tested mixture of six m‑L‑sarcolysin‑containing oligopeptides, exhibited cytotoxicity that could not be fully accounted for by its m‑L‑sarcolysin content alone [5]. m‑DL‑Sarcolysin is the correct racemic monomer comparator for groups synthesizing defined peptide–drug conjugates and seeking to calibrate the contribution of the free warhead to the conjugate's overall activity.

Analytical Reference Standard and Synthetic Intermediate for Meta‑Substituted Mustards

As the free‑base DL‑racemate (CAS 1088‑79‑5), m‑DL‑sarcolysin is the parent compound for a family of derivatives (N‑formyl, N‑acetyl, ester, and peptide conjugates) that have been explored for improved therapeutic index. Its availability as a characterized, high‑purity solid makes it suitable as a primary reference standard for HPLC assay development, forced degradation studies, and as a synthetic starting material for novel analog synthesis [6].

Application
Selection Property
Validation Focus
Phenylalanine mustard positional isomer SAR
Meta vs. para positional isomer profiling
DNA interstrand cross-link formation and repair kinetics
Amino-acid transporter uptake and prodrug-activation studies
D/L stereochemical transporter preference
Enantiomer-specific uptake and peptidase activation rates
Peptichemio deconvolution and peptide-drug conjugate development
Racemic monomer comparator for conjugate calibration
Contribution of free warhead to conjugate cytotoxicity
Analytical reference standard and synthetic intermediate
High-purity DL-racemate as parent compound
HPLC assay development and forced degradation profiling
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